This compound can be used as a building block in the synthesis of various organic compounds. It can undergo reactions such as palladium-catalyzed cyclotrimerization to yield hexafluoro- and trimethoxytriphenylene derivatives .
As mentioned by Santa Cruz Biotechnology, it can be used in proteomics research .
2-Bromo-4,5-difluorophenol has the molecular formula C₆H₃BrF₂O and a molecular weight of 208.99 g/mol. It is characterized by the presence of bromine and fluorine substituents on the phenolic ring, which contribute to its unique chemical properties. The compound is typically available in a solid form and has a density of approximately 1.829 g/cm³ .
There is no current information available on the specific mechanism of action of 2-bromo-4,5-difluorophenol in biological systems or its interaction with other compounds.
Research indicates that 2-Bromo-4,5-difluorophenol exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and may possess other pharmacological properties due to its structural features. The presence of halogen atoms often enhances the bioactivity of phenolic compounds by improving their interaction with biological targets.
There are several methods for synthesizing 2-Bromo-4,5-difluorophenol:
These methods highlight the compound's versatility in synthetic organic chemistry.
2-Bromo-4,5-difluorophenol is utilized in various applications:
Studies involving 2-Bromo-4,5-difluorophenol often focus on its interactions with biological macromolecules. These include:
Several compounds share structural similarities with 2-Bromo-4,5-difluorophenol. Here are some notable examples:
The unique combination of two fluorine atoms and one bromine atom on the phenolic ring distinguishes 2-Bromo-4,5-difluorophenol from other similar compounds. This specific arrangement affects its reactivity and biological activity, making it a subject of interest in both synthetic and medicinal chemistry.
Irritant